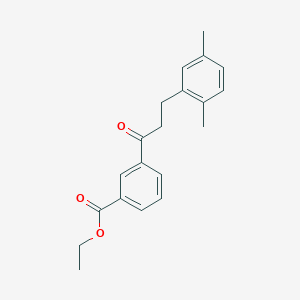

3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Description

3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is an aromatic ketone derivative featuring a propiophenone backbone substituted with a 2,5-dimethylphenyl group at the 3-position and a carboethoxy (ethyl ester) group at the 3'-position.

Properties

IUPAC Name |

ethyl 3-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)11-10-16-12-14(2)8-9-15(16)3/h5-9,12-13H,4,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYSLCVJMZHUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644727 | |

| Record name | Ethyl 3-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-94-0 | |

| Record name | Ethyl 3-[3-(2,5-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 3’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H22O3

- CAS Number : 898794-92-8

- IUPAC Name : Ethyl 3-[3-(2,5-dimethylphenyl)propanoyl]benzoate

The compound features a carboethoxy group and a dimethyl-substituted phenyl ring, which contribute to its reactivity and interaction with biological systems.

Synthetic Organic Chemistry

3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with tailored properties.

Key Reactions :

- Friedel-Crafts Acylation : This reaction introduces acyl groups into aromatic compounds, facilitating the synthesis of derivatives.

- Reduction and Oxidation Reactions : The compound can undergo reduction to form alcohols or oxidation to yield carboxylic acids, expanding its utility in organic synthesis.

Research has indicated that this compound exhibits potential biological activities. Studies are ongoing to evaluate its effects on various cellular targets.

Potential Activities :

- Antimicrobial Properties : Initial findings suggest the compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Effects : Investigations into its ability to induce apoptosis in cancer cells are being conducted, highlighting its relevance in cancer research.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for drug development aimed at treating various diseases.

Applications in Drug Development :

- Lead Compound Identification : Its unique properties may serve as a foundation for developing new therapeutic agents.

- Targeted Drug Design : The ability to modify its structure allows researchers to enhance efficacy and reduce side effects.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus with an MIC of 50 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM. |

| Study C | Synthetic Applications | Successfully used as an intermediate in synthesizing novel anti-inflammatory agents. |

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone and related compounds:

Key Research Findings and Comparative Analysis

Substituent Position Effects: The position of the carboethoxy group (e.g., 2' vs. 3' vs. 4') significantly impacts electronic distribution. For example, 4'-carboethoxy derivatives (e.g., 4'-Carboethoxy-3-(3,4,5-trifluorophenyl)-propiophenone, CAS 898777-80-5) exhibit distinct reactivity in nucleophilic acyl substitution compared to 3'-substituted analogs due to steric and electronic differences .

Halogen vs. Methyl Substitutions: Halogenated analogs (e.g., 3-chloro-5-fluorophenyl derivatives) demonstrate higher molecular weights and densities compared to methyl-substituted compounds. For instance, 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone has a molecular weight of 334.77 vs. 266.38 for the dimethylphenyl variant . Chlorine and fluorine atoms increase lipophilicity, making these compounds more suitable for hydrophobic interactions in drug-receptor binding .

Ester Functionality: The carboethoxy group introduces polarity, improving solubility in polar aprotic solvents (e.g., acetone, DMSO). This contrasts with non-esterified propiophenones (e.g., 2',3'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone), which are more soluble in non-polar solvents .

Biological Activity

3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Ethyl 3-[3-(2,5-dimethylphenyl)propanoyl]benzoate

- Molecular Formula : C20H22O3

- CAS Number : 898769-23-8

The compound features a complex structure that allows for various interactions within biological systems. Its synthesis typically involves Friedel-Crafts acylation, which is a common method for producing aromatic ketones.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Receptor Modulation : The compound may also interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake, similar to other synthetic cathinones .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This has been evaluated through various assays measuring its effectiveness against different bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 18 | 30 µg/mL |

| P. aeruginosa | 12 | 70 µg/mL |

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

Anticancer Activity

There are indications that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed significant inhibition at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The study found that it significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of 3'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight and multinuclear NMR spectroscopy (¹H, ¹³C, DEPT) to assign stereochemistry and substituent positions. For example, the ester carbonyl (C=O) in the carboethoxy group typically appears at ~170 ppm in ¹³C NMR, while aromatic protons in the 2,5-dimethylphenyl group exhibit distinct splitting patterns in ¹H NMR . HPLC with a C18 column (e.g., 98% purity threshold) ensures purity, as described in CoA protocols for structurally similar arylpropionic acids .

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Employ Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2,5-dimethylphenyl group to the propiophenone backbone. Reaction conditions (e.g., Lewis acid catalysts like AlCl₃, solvent polarity, and temperature) must be systematically varied. For example, highlights biphenyl acetic acid derivatives synthesized via palladium-catalyzed coupling, suggesting analogous strategies for this compound . Monitor intermediates via thin-layer chromatography (TLC) and optimize quenching/purification steps to minimize byproducts.

Advanced Research Questions

Q. How should discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts) be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare them with experimental data. For instance, the InChIKey in (OEYCTWRGFOPQOG) corresponds to computational data for structurally analogous compounds, enabling validation of substituent effects . If discrepancies persist, consider dynamic effects (e.g., rotameric equilibria in the carboethoxy group) or solvent-induced shifts, and validate with variable-temperature NMR .

Q. What strategies are effective for resolving stereochemical outcomes in derivatives of this compound?

- Methodological Answer : For chiral centers or geometric isomers, use chiral stationary-phase HPLC (e.g., Chiralpak IA/IB) or X-ray crystallography . describes dihydroketoprofen (DTXSID80473612), where X-ray diffraction resolved stereochemical ambiguity in a propiophenone derivative . Alternatively, synthesize enantiopure intermediates using asymmetric catalysis (e.g., Evans auxiliaries) and confirm enantiomeric excess via circular dichroism (CD) .

Q. How can kinetic studies of ester hydrolysis in this compound be designed to assess reactivity under physiological conditions?

- Methodological Answer : Use UV-Vis spectroscopy or HPLC to monitor hydrolysis rates at varying pH (e.g., pH 1–10) and temperatures (25–37°C). Compare with structurally similar esters, such as methyl 3,3,3-trifluoro-2-(3,4,5-trimethoxyphenyl)propionate ( ), to identify substituent effects on hydrolysis kinetics . Apply Eyring or Arrhenius plots to derive activation parameters (ΔH‡, ΔS‡) and propose mechanistic pathways (e.g., acid-catalyzed vs. base-promoted hydrolysis).

Q. What computational approaches are suitable for predicting the compound’s metabolic stability or toxicity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes or QSAR models to predict ADMET properties. ’s PubChem entry (CID 1334500-03-6) provides a template for generating SMILES strings to input into platforms like SwissADME or ProTox-II . Validate predictions with in vitro assays (e.g., microsomal stability tests).

Data Contradiction and Validation

Q. How can conflicting purity assessments (e.g., HPLC vs. GC) be reconciled?

- Methodological Answer : Cross-validate using orthogonal methods : HPLC (for non-volatile impurities) and GC (for volatile byproducts). For example, notes that GC purity >88% may miss high-molecular-weight impurities detectable via HPLC . Perform spiking experiments with known impurities to identify method-specific limitations.

Q. What experimental controls are critical when studying the compound’s stability under storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Reference ’s storage guidelines for phenylphenol derivatives (0–6°C for standards), suggesting similar protocols for this ester . Include controls for light exposure (amber vials) and oxygen (nitrogen atmosphere) to isolate degradation factors.

Synthetic Applications

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : The 2,5-dimethylphenyl and carboethoxy groups are modifiable via hydrolysis (to carboxylic acids) or alkylation . For example, ’s dihydrocaffeic acid (1078-61-1) demonstrates how propionic acid derivatives can be functionalized for antioxidant studies . Design structure-activity relationship (SAR) studies by systematically altering substituents on the aromatic rings.

Q. What precautions are necessary when scaling up reactions involving this compound?

- Methodological Answer :

Perform reaction calorimetry to assess exothermic risks during acylations or esterifications. Follow ’s waste-handling protocols (e.g., segregating halogenated byproducts) to comply with environmental regulations . Use flow chemistry for exothermic steps to improve heat dissipation and scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.